N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Design and Synthesis of Novel Compounds for Antibacterial Use : A study focused on designing and synthesizing novel analogs with significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The compounds displayed promising antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).
Synthesis of Novel Compounds with Anti-Inflammatory and Analgesic Agents : Another research explored the synthesis of new compounds derived from visnaginone and khellinone, showcasing significant anti-inflammatory and analgesic activities. The compounds were screened as cyclooxygenase-1/cyclooxygenase-2 inhibitors (Abu‐Hashem et al., 2020).
Anticancer Activities
- Cytotoxic Activity of Carboxamide Derivatives : Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones revealed potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds showing IC50 values less than 10 nM. This indicates a potential pathway for developing new anticancer agents (Deady et al., 2005).
Oxidation and Synthesis Mechanisms
- Oxidation Chemistry and Synthesis Approaches : Studies on the oxidation chemistry of similar compounds have provided insights into reaction mechanisms and synthesis pathways that could be applicable to the development of new therapeutic agents or research tools (Chen & Dryhurst, 1984; Levai et al., 2002).
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-18(2)8-11-15(12(21)9-18)25-17(19-11)20-16(22)10-3-4-13-14(7-10)24-6-5-23-13/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLSFMYEAAXMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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